4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol
Overview
Description
4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Mechanism of Action
Target of Action
Mode of Action
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . This property might play a role in its interaction with its targets.
Biochemical Pathways
The oxadiazole moiety is known to be involved in various biological activities, which suggests that it may interact with multiple biochemical pathways .
Pharmacokinetics
In silico results of similar compounds indicate that they agree to the lipinski rules of five and theoretically present a positive oral bioavailability .
Result of Action
Given the anti-infective activities of similar compounds, it can be inferred that this compound may have potential antimicrobial effects .
Action Environment
It’s worth noting that the compound is a solid at room temperature, which may influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes can lead to changes in enzyme activity, potentially affecting the metabolism of other substances in the body.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, it has been observed to alter cellular metabolism by impacting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and reducing enzyme activity . This inhibition can result in downstream effects on various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant or anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its metabolism by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by conjugation reactions . These metabolic processes can influence the compound’s bioavailability and overall effects on the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms and can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of an acid hydrazide with a carboxylic acid or its derivatives under cyclizing conditions. Reagents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid are often used to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient production. The choice of solvents, temperature control, and purification techniques are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns.
1,3,4-Oxadiazole: Similar core structure but with different substituents.
5-Methyl-1,2,4-oxadiazole: A related compound with a methyl group at a different position.
Uniqueness
4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of an amino group, a hydroxyl group, and an oxadiazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-11-12-9(14-5)7-4-6(10)2-3-8(7)13/h2-4,13H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRKZKWIIJSCSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=C(C=CC(=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651543 | |
Record name | 4-Amino-6-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1091990-90-7 | |
Record name | 4-Amino-6-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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